[4-(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)phenyl]amine
Overview
Description
[4-(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)phenyl]amine: is an organic compound that features a pyridine ring, a triazole ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)phenyl]amine typically involves the formation of the triazole ring followed by the introduction of the pyridine and phenylamine groups. One common method is the cyclization of a hydrazine derivative with a nitrile to form the triazole ring. This is followed by coupling reactions to introduce the pyridine and phenylamine groups under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using automated reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Purification steps, including crystallization and chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amine form.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, acids, and bases are often employed in substitution reactions.
Major Products:
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: In biological research, it is studied for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Industry: In the industrial sector, it is used in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of [4-(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)phenyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyridine rings can participate in hydrogen bonding and π-π interactions, facilitating binding to the target site. This binding can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Allylamine: An unsaturated amine with applications in polymer synthesis and pharmaceuticals.
tert-Butylamine: An aliphatic amine used in organic synthesis and as a building block for various compounds.
Uniqueness: The unique combination of the triazole and pyridine rings in [4-(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)phenyl]amine provides distinct chemical properties, such as enhanced stability and specific binding capabilities, which are not present in simpler amines like allylamine and tert-butylamine.
Properties
IUPAC Name |
4-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5/c14-11-5-3-9(4-6-11)12-16-13(18-17-12)10-2-1-7-15-8-10/h1-8H,14H2,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKIQMWBWXMWGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC(=N2)C3=CC=C(C=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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